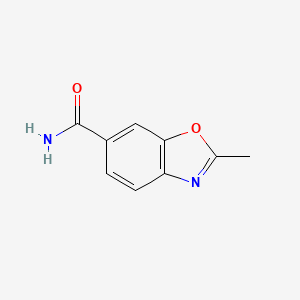
1,3-Dimethylimidazolium methyl-phosphonate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylimidazolium methyl-phosphonate, 98% (DMP) is an important organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 166–168 °C. DMP is a quaternary ammonium compound that has been used in a variety of biochemical, physiological, and medical research applications. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
1,3-Dimethylimidazolium methyl-phosphonate, 98% has been used in a variety of scientific research applications, including biochemical, physiological, and medical research. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on cells and tissues. It has also been used to study the effects of environmental toxins on cells and tissues. 1,3-Dimethylimidazolium methyl-phosphonate, 98% has also been used in the synthesis of small molecules, such as peptides and nucleotides.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylimidazolium methyl-phosphonate, 98% is not fully understood. It is believed that 1,3-Dimethylimidazolium methyl-phosphonate, 98% binds to proteins and other molecules in the cell, which results in changes in the structure and function of the proteins and other molecules. This can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Dimethylimidazolium methyl-phosphonate, 98% are not fully understood. However, it has been shown to have a variety of effects on cells and tissues. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have an effect on cell membrane permeability and cell signaling pathways. It has also been shown to have an effect on cell metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,3-Dimethylimidazolium methyl-phosphonate, 98% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also a relatively safe compound to use in laboratory experiments. However, it has a limited solubility in aqueous solutions, which can limit its use in some experiments. Additionally, it is not very stable in the presence of light and heat, so it must be stored in a cool, dark place.
Orientations Futures
There are a number of potential future directions for research using 1,3-Dimethylimidazolium methyl-phosphonate, 98%. These include investigating its effects on other biochemical and physiological processes, such as cell metabolism and energy production. Additionally, further research could be conducted to investigate its effects on drug metabolism and drug delivery. Additionally, further research could be conducted to investigate its potential use as a therapeutic agent. Finally, further research could be conducted to investigate its potential use as a diagnostic agent.
Méthodes De Synthèse
1,3-Dimethylimidazolium methyl-phosphonate, 98% can be synthesized from 1-methyl-3-methylimidazolium chloride (MMIC) and methyl-phosphonate. The reaction is conducted in the presence of a base, such as potassium tert-butoxide, and is usually conducted at temperatures between 40 and 80 °C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by vacuum distillation.
Propriétés
IUPAC Name |
1,3-dimethylimidazol-1-ium;methyl-dioxido-oxo-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N2.CH5O3P/c2*1-6-3-4-7(2)5-6;1-5(2,3)4/h2*3-5H,1-2H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQWYOKVPSTRNH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.CN1C=C[N+](=C1)C.CP(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N4O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylimidazolium methylphosphonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)


![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)

![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)







